Salvianolic acid A hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

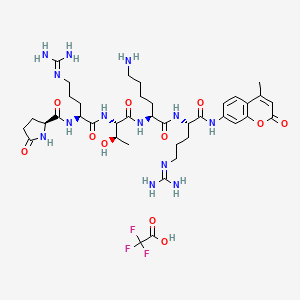

Salvianolic acid A hydrate, also known as SAAH, is a type of phenolic acid found in the leaves of the Salvia miltiorrhiza plant. It is a naturally occurring compound that has been studied extensively for its potential medicinal and therapeutic effects. Salvianolic acid A hydrate has been found to have antioxidant, anti-inflammatory, and anti-tumor properties, and has been studied for its potential use in the treatment of various diseases.

科学的研究の応用

Antioxidant Activity

Salvianolic acid A (SAA) is one of the most abundant water-soluble and potent anti-oxidative compounds isolated from Danshen, a traditional Chinese medicine . It’s known for its strong antioxidant activity .

Cardiovascular Diseases

SAA has been widely used to treat cardiovascular diseases for hundreds of years . It has antiplatelet and antithrombosis activities, and it also improves microcirculation .

Anti-inflammatory Activity

SAA has significant anti-inflammatory effects . This makes it a potential candidate for the treatment of diseases where inflammation plays a key role.

Neuroprotection

SAA has neuroprotective effects . This suggests that it could be used in the treatment of neurological disorders.

Anti-fibrosis Activity

SAA has anti-fibrosis activities . This could make it useful in the treatment of diseases characterized by fibrosis.

Anti-cancer Activity

SAA has anti-cancer properties . This suggests that it could be used in cancer treatment.

Myocardial Protection

SAA provides myocardial protection . This could make it beneficial in conditions related to heart health.

Diabetes and Associated Complications

SAA can prevent diabetes and associated complications . This suggests that it could be used in the management of diabetes.

Cell Signaling Studies

Salvianolic acid A hydrate may be used in cell signaling studies .

Inhibition of DNA Polymerase

Salvianolic acid A hydrate has been used as rosmarinic acid derivative for the inhibition of DNA polymerase e in human cell lines .

作用機序

Target of Action

Salvianolic acid A (SAA) is a potent anti-oxidative compound isolated from Danshen, a traditional Chinese medicine . It has been found to target multiple proteins and pathways, forming a network that exerts systematic pharmacological effects . The identified targets are associated with cancer, metabolism, and other physiological processes . It also targets Src tyrosine family proteins, such as Fyn and Src .

Mode of Action

SAA acts as a scavenger of reactive oxygen species, reduces the adherence of leukocytes to endothelial cells, and inhibits matrix metalloproteinases and inflammation . It also inhibits the activation of nuclear factor-B (NF-B) and p38 mitogen-activated protein kinase (MAPK) signaling pathways .

Biochemical Pathways

SAA affects various biochemical pathways. It has been found to downregulate miR-204-5p in human umbilical vein endothelial cells (HUVECs), alleviating H2O2-induced oxidative injury . It also inhibits the activation of NF-B and p38 MAPK signaling pathways, subsequently attenuating the secretion of tumor necrosis factor and interleukin-1 and inhibiting the expression of monocyte chemotactic protein-1, intercellular adhesion molecule-1, and vascular cell adhesion molecule-1 .

Pharmacokinetics

In a first-in-human study, SAA showed well-characterized pharmacokinetics and was generally well tolerated in the dose range investigated . The main pharmacokinetic parameter of SAA, assessed by the power model, was the lack of proportionality with the dose range after single dosing . Physiologically based pharmacokinetic (PBPK) modeling suggested that the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .

Result of Action

SAA has cardioprotective effects as it suppresses apoptosis, reduces lipid peroxidation in damaged cardiac tissue, and decreases the leakage of lactic acid dehydrogenase . It also exhibits renal-protective effects in doxorubicin-induced nephropathy . Furthermore, it has been reported to have anti-inflammatory and antioxidant activities, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities, and it can prevent diabetes and associated complications .

Action Environment

The action of SAA can be influenced by environmental factors. For example, in ischemic stroke rats, a larger amount of SAA enters the central nervous system to facilitate its protective and regulatory effects on the perturbed metabolism . Furthermore, the circulatory system exposure to SAA was equivalent in the sham controls and ischemia/reperfusion rats, but the brain exposure to SAA was significantly higher in the ischemia/reperfusion rats than in the sham controls .

特性

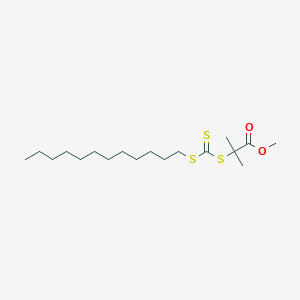

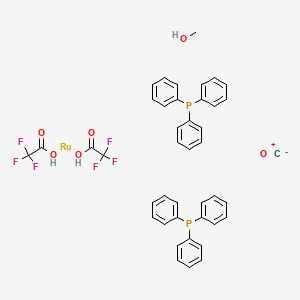

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10.H2O/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15;/h1-12,23,27-31,33H,13H2,(H,34,35);1H2/b6-1+,10-5+;/t23-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUSRNNWIRPEDG-FYLUTCCGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvianolic acid A hydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)